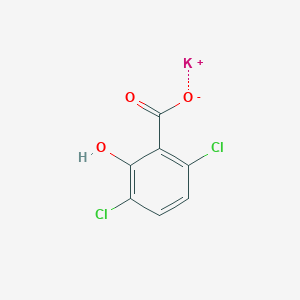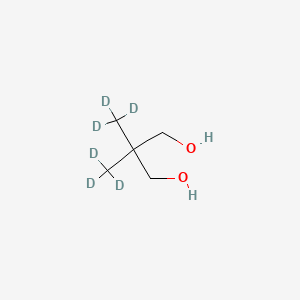
NPG Glycol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPG Glycol-d6, also known as deuterated neopentyl glycol, is a deuterium-labeled compound. It is a derivative of neopentyl glycol (2,2-dimethylpropane-1,3-diol) where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPG Glycol-d6 typically involves the deuteration of neopentyl glycol. One common method is the hydrogen-deuterium exchange reaction, where neopentyl glycol is treated with deuterium gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas safely. The reaction is monitored closely to ensure complete deuteration, and the product is purified using techniques such as distillation or crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
NPG Glycol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
NPG Glycol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of high-performance polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of NPG Glycol-d6 is primarily related to its isotopic properties. The presence of deuterium atoms affects the compound’s physical and chemical behavior, such as bond strength and reaction rates. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Neopentyl Glycol (2,2-dimethylpropane-1,3-diol): The non-deuterated form of NPG Glycol-d6.
Ethylene Glycol (1,2-ethanediol): A simpler diol with similar chemical properties.
Propylene Glycol (1,2-propanediol): Another diol with comparable reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct isotopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential. Additionally, the deuterium atoms can influence the compound’s reactivity and stability, making it useful in specific industrial and research applications.
Properties
Molecular Formula |
C5H12O2 |
|---|---|
Molecular Weight |
110.18 g/mol |
IUPAC Name |
2,2-bis(trideuteriomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
SLCVBVWXLSEKPL-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(CO)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



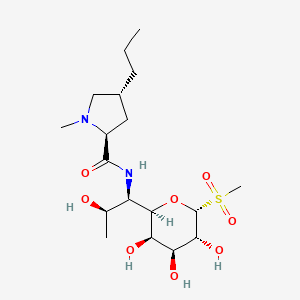
![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)
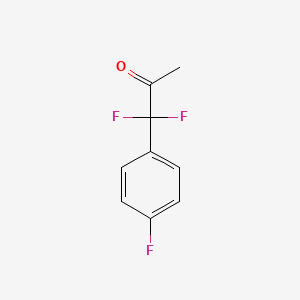

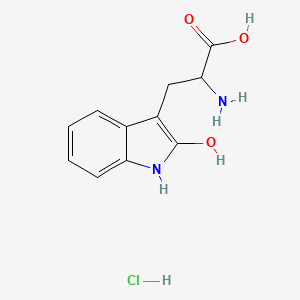
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
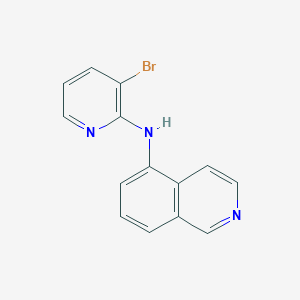
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)
![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)
